2-Aminocyclopentan-1-one: A Technical Guide to Structural Dynamics, Synthesis, and Medicinal Applications
2-Aminocyclopentan-1-one: A Technical Guide to Structural Dynamics, Synthesis, and Medicinal Applications
Executive Summary
In the landscape of modern organic synthesis and fragment-based drug discovery (FBDD), 2-aminocyclopentan-1-one (often referred to as 2-aminocyclopentanone) emerges as a highly versatile
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physical chemistry and applied synthetic utility. This guide deconstructs the physicochemical properties, inherent stability challenges, validated synthetic methodologies, and recent applications of 2-aminocyclopentan-1-one in antiviral drug development.
Physicochemical Profile & Quantitative Data
Understanding the baseline physical properties of 2-aminocyclopentan-1-one is critical for predicting its behavior in both synthetic workflows and biological assays. The data summarized below reflects the properties of the free base unless otherwise specified.
| Property | Value | Source |
| IUPAC Name | 2-aminocyclopentan-1-one | [1] |
| Molecular Formula | C | [1] |
| Molar Mass | 99.13 g/mol | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| XLogP3 | -0.4 | [1] |
| Boiling Point (Predicted) | 194.6 ± 23.0 °C | [2] |
| Density (Predicted) | 1.068 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 7.90 ± 0.20 | [2] |
| CAS Number (Free Base) | 339362-68-4 | [1] |
| CAS Number (HCl Salt) | 5464-16-4 | [3] |
Structural Dynamics & Chemical Stability
The fundamental challenge when working with 2-aminocyclopentan-1-one lies in the inherent reactivity of the
The Causality of Degradation: If left as a free base at room temperature, the nucleophilic amine of one molecule will rapidly attack the electrophilic ketone of another. This intermolecular condensation leads to the formation of a dihydropyrazine dimer, followed by spontaneous oxidation to a stable pyrazine derivative.
The Solution: To prevent this degradation cascade, the molecule is almost exclusively synthesized, stored, and utilized as a hydrochloride salt (CAS 5464-16-4) or as an N-Boc protected derivative. Protonating the amine to an ammonium ion (
Synthetic Methodologies: The Neber Rearrangement
The most robust method for synthesizing
The following protocol is designed as a self-validating system , ensuring that each step is chemically verified before proceeding.
Step-by-Step Protocol: Synthesis of 2-Aminocyclopentan-1-one Hydrochloride
Step 1: Oximation of Cyclopentanone
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Procedure: React cyclopentanone with hydroxylamine hydrochloride (NH
OH·HCl) and sodium acetate in an aqueous ethanol mixture at reflux for 2 hours. -
Causality: This step converts the ketone into an oxime, establishing the critical nitrogen atom required for the target molecule. Sodium acetate acts as a buffer to prevent the reaction from becoming too acidic, which would inhibit the nucleophilic attack of the hydroxylamine.
-
Self-Validation Checkpoint: Cooling the mixture induces the precipitation of cyclopentanone oxime. A sharp melting point analysis (approx. 118 °C) serves as an immediate purity check, validating the success of the transformation before proceeding.
Step 2: Tosylation
-
Procedure: Dissolve the purified oxime in anhydrous pyridine. Cool to 0 °C and add
-toluenesulfonyl chloride (TsCl) portion-wise. Stir for 4 hours. -
Causality: Pyridine serves a dual purpose: it acts as the solvent and as an acid scavenger to neutralize the HCl generated during the reaction. Tosylation converts the poor hydroxyl leaving group of the oxime into a superior tosylate leaving group, which is strictly required to drive the subsequent rearrangement.
-
Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The distinct shift in retention factor (
) from the highly polar oxime to the less polar tosylate confirms the installation of the leaving group.
Step 3: Azirine Formation (The Neber Rearrangement)
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Procedure: Isolate the oxime tosylate and dissolve it in anhydrous toluene. At 0 °C, add a solution of potassium tert-butoxide dropwise.
-
Causality: The strong, sterically hindered base selectively deprotonates the
-methylene carbon without acting as a nucleophile. This deprotonation triggers the expulsion of the tosylate leaving group, forcing the molecule into a highly strained, three-membered 1-azirine intermediate. -
Self-Validation Checkpoint: The complete disappearance of the UV-active tosylate spot on TLC ensures that the 1-azirine intermediate has fully formed. Proceeding to hydrolysis before this spot disappears will result in unreacted tosylate contaminating the final product.
Step 4: Hydrolysis and Salt Isolation
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Procedure: Quench the reaction mixture vigorously with 2M HCl. Separate the aqueous layer and lyophilize (freeze-dry) to yield the product.
-
Causality: The acidic aqueous environment rapidly hydrolyzes the 1-azirine intermediate directly into the
-aminoketone. Crucially, the excess HCl immediately protonates the newly formed primary amine. -
Self-Validation Checkpoint: The isolation of a water-soluble, organic-insoluble white powder confirms the successful trapping of the molecule as 2-aminocyclopentan-1-one hydrochloride. This ionic trapping inherently validates that the nucleophilic amine has been neutralized, guaranteeing no dihydropyrazine dimers can form.
Figure 1: Step-by-step synthetic workflow of 2-aminocyclopentan-1-one via Neber rearrangement.
Applications in Structure-Based Drug Design (SBDD)
In modern drug development, 2-aminocyclopentan-1-one serves as a highly versatile, rigidified aliphatic ring system. Recent high-throughput crystallographic screening campaigns have identified it as a critical building block in the development of antiviral therapeutics, specifically targeting the SARS-CoV-2 Nsp3 macrodomain (Mac1).
Mechanistic Insight & Causality in Drug Design: Historically, Mac1 inhibitors relied on highly acidic functional groups (such as carboxylates or tetrazoles) to bind to the oxyanion subsite of the target protein. However, these highly charged groups often result in poor membrane permeability and suboptimal pharmacokinetic profiles.
According to research published in the [5], coupling 2-aminocyclopentan-1-one to a fluoro-pyrimidoindole headgroup solves this issue. The ketone moiety of the cyclopentanone ring acts as a neutral hydrogen-bond acceptor . When docked into the Mac1 oxyanion subsite, it provides a neutral alternative to acidic groups, maintaining the critical hydrogen-bonding interactions with the target protein while significantly improving the overall drug-likeness and cell permeability of the lead compound.
Figure 2: Fragment coupling workflow for SARS-CoV-2 Mac1 inhibitor development.
References
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PubChem. "2-Aminocyclopentan-1-one | C5H9NO | CID 410137" National Institutes of Health. URL:[Link]
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ChemBK. "2-Aminocyclopentanone hydrochloride" ChemBK Chemical Database. URL:[Link]
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Schuller, M., et al. "Iterative computational design and crystallographic screening identifies potent inhibitors targeting the Nsp3 macrodomain of SARS-CoV-2." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
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Organic Syntheses. "Acetophenone, 2-amino-, hydrochloride." Organic Syntheses, Coll. Vol. 5, p.43 (1973). URL:[Link]
